molecular formula C9H10N2O4S B1208816 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid CAS No. 88090-56-6

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid

Cat. No.: B1208816
CAS No.: 88090-56-6
M. Wt: 242.25 g/mol
InChI Key: YXWYPKOQIRUVOD-UHFFFAOYSA-N
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Description

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with an aminomercaptoethyl group and two carboxylic acid groups

Scientific Research Applications

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of MEPDA involves its transport into cells via the oligopeptide transport system . Once inside the cell, it undergoes disulfide exchange reactions with sulfhydryl-containing components of the cell pool . This results in the liberation of MEPDA, which can then cross the cytoplasmic membrane and exit the cell .

Future Directions

4-Aminopyridine, a related compound, has been suggested as a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . This suggests that MEPDA and similar compounds could potentially have future applications in the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid as the base compound.

    Amination: The introduction of the aminomercaptoethyl group is achieved through a nucleophilic substitution reaction. This involves reacting pyridine-2,6-dicarboxylic acid with 2-mercaptoethylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-80°C. A catalyst, such as a base (e.g., sodium hydroxide), may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required quantity, the synthesis can be performed in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Derivatives with different functional groups, such as alkyl or acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: Lacks the aminomercaptoethyl group, making it less versatile in forming derivatives.

    4-Aminopyridine-2,6-dicarboxylic acid: Contains an amino group but lacks the mercaptoethyl group, affecting its reactivity and applications.

    2-Mercaptoethylamine: Contains the mercaptoethyl group but lacks the pyridine ring and carboxylic acid groups, limiting its use in coordination chemistry.

Uniqueness

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid is unique due to the presence of both the aminomercaptoethyl group and the pyridine-2,6-dicarboxylic acid framework. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

4-(2-sulfanylethylamino)pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-8(13)6-3-5(10-1-2-16)4-7(11-6)9(14)15/h3-4,16H,1-2H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYPKOQIRUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236810
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88090-56-6
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088090566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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